molecular formula C12H10FNO2S B1394903 Ethyl 2-(3-fluorophenyl)thiazole-5-carboxylate CAS No. 886369-79-5

Ethyl 2-(3-fluorophenyl)thiazole-5-carboxylate

Cat. No. B1394903
M. Wt: 251.28 g/mol
InChI Key: PIIGTUHXTVQOFW-UHFFFAOYSA-N
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Description

Ethyl 2-(3-fluorophenyl)thiazole-5-carboxylate is a chemical compound with the linear formula C12H10FNO2S . It is a derivative of thiazole, a heterocyclic compound that consists of a five-membered C3NS ring .


Molecular Structure Analysis

The molecular structure of Ethyl 2-(3-fluorophenyl)thiazole-5-carboxylate consists of a thiazole ring attached to a fluorophenyl group and an ethyl ester group . The InChI string representation of the molecule is InChI=1S/C12H10FNO2S/c1-2-16-12(15)10-7-14-11(17-10)8-4-3-5-9(13)6-8/h3-7H,2H2,1H3 .


Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 2-(3-fluorophenyl)thiazole-5-carboxylate are not detailed in the available literature, thiazoles in general are known to participate in a variety of chemical reactions. They can form free carbene particles and complex with transition metals, and their salts can be used as catalysts in certain reactions .


Physical And Chemical Properties Analysis

Ethyl 2-(3-fluorophenyl)thiazole-5-carboxylate has a molecular weight of 251.28 g/mol . It has a computed XLogP3-AA value of 3.3, indicating its lipophilicity . It has no hydrogen bond donors, five hydrogen bond acceptors, and four rotatable bonds . Its exact mass and monoisotopic mass are both 251.04162790 g/mol . Its topological polar surface area is 67.4 Ų .

Scientific Research Applications

1. Antimicrobial and Antifungal Properties

Ethyl 2-(3-fluorophenyl)thiazole-5-carboxylate derivatives have shown potential in antimicrobial and antifungal applications. For instance, a study synthesized novel thiazole compounds containing an ether structure, including a variant of ethyl 2-(3-fluorophenyl)thiazole-5-carboxylate, demonstrating significant fungicidal activities against specific pathogens (Qiu Li-ga, 2015).

2. Anticancer Properties

Research has explored the anticancer potential of thiazole derivatives, including ethyl 2-(3-fluorophenyl)thiazole-5-carboxylate. A study synthesized new thiazole compounds and tested their anticancer activity against breast cancer cells, revealing promising results (J. P. Sonar et al., 2020).

3. Synthesis of Hybrid Molecules

Ethyl 2-(3-fluorophenyl)thiazole-5-carboxylate has been used in the synthesis of hybrid molecules. A study involved the microwave-assisted synthesis of hybrid molecules containing this compound, investigating their antimicrobial, antilipase, and antiurease activities (Serap Başoğlu et al., 2013).

4. Photophysical and Singlet Oxygen Activation Properties

The compound has been studied for its photophysical properties and singlet oxygen activation capabilities. Research involving ethyl 2-arylthiazole-5-carboxylates, a related compound, found interesting photophysical properties and identified them as singlet-oxygen sensitizers (M. Amati et al., 2010).

5. Structural and Quantum Chemical Analysis

Ethyl 2-(3-fluorophenyl)thiazole-5-carboxylate has been subjected to structural and quantum chemical analysis. A study on the synthesis and crystal structure characterization of similar thiazole derivatives highlights the importance of noncovalent interactions in their stability and electronic properties (P. Akhileshwari et al., 2021).

6. Design of Novel Mycobacterium tuberculosis Inhibitors

The compound has been incorporated into the design of novel inhibitors targeting Mycobacterium tuberculosis. A series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, designed using molecular hybridization, showed promising activity against Mycobacterium tuberculosis (V. U. Jeankumar et al., 2013).

properties

IUPAC Name

ethyl 2-(3-fluorophenyl)-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO2S/c1-2-16-12(15)10-7-14-11(17-10)8-4-3-5-9(13)6-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIIGTUHXTVQOFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(S1)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20695199
Record name Ethyl 2-(3-fluorophenyl)-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20695199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(3-fluorophenyl)thiazole-5-carboxylate

CAS RN

886369-79-5
Record name Ethyl 2-(3-fluorophenyl)-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20695199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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